[(2-Aminophenyl)sulfonyl]acetonitrile
Description
Properties
IUPAC Name |
2-(2-aminophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDKKHKRCREBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Differences Between (Phenylsulfonyl)acetonitrile and its 2-Amino Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Phenylsulfonyl)acetonitrile stands as a cornerstone building block in synthetic organic and medicinal chemistry, prized for its activated methylene group that serves as a versatile nucleophile precursor. The introduction of an amino group at the α-carbon to form its 2-amino derivative dramatically alters the molecule's electronic and steric landscape, thereby unlocking divergent pathways for chemical transformations and novel molecular designs. This technical guide provides a comprehensive analysis of the fundamental distinctions between these two critical scaffolds, focusing on their synthesis, reactivity, and strategic applications in drug discovery. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage these compounds in the development of innovative therapeutics.
PART 1: CORE DIRECTIVE - A Comparative Overview
This guide is structured to provide a holistic and comparative understanding of (phenylsulfonyl)acetonitrile and its 2-amino derivative, moving from fundamental properties to complex applications. We will explore:
-
Synthesis and Physicochemical Properties: A detailed look at the preparation of each compound and a comparison of their key physical and chemical characteristics.
-
Reactivity and Mechanistic Insights: An in-depth analysis of how the presence or absence of the α-amino group dictates their chemical behavior and synthetic utility.
-
Strategic Applications in Drug Development: A discussion on how the unique properties of each molecule are exploited in the design and synthesis of bioactive compounds.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
2.1 Synthesis: Establishing the Foundation
The synthetic accessibility of a building block is paramount to its utility. The preparation of (phenylsulfonyl)acetonitrile and its 2-amino derivative proceeds through distinct and well-established chemical transformations.
2.1.1 Synthesis of (Phenylsulfonyl)acetonitrile
This compound is typically synthesized via a nucleophilic substitution reaction. A common and efficient method involves the reaction of a phenylsulfonylmethyl halide with a cyanide salt.
Experimental Protocol: Synthesis of (Phenylsulfonyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylsulfonylmethyl chloride (1.0 eq.) in a polar aprotic solvent such as acetonitrile.[1][2][3]
-
Addition of Cyanide: Add sodium cyanide (1.1 eq.) to the solution. The reaction is typically carried out at reflux.[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (phenylsulfonyl)acetonitrile as a solid.[6]
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is an excellent solvent for this reaction as it dissolves both the organic substrate and the inorganic cyanide salt to a sufficient extent, facilitating the reaction.[1][2][3]
-
Nucleophile: Sodium cyanide provides the cyanide nucleophile for the SN2 displacement of the chloride.
-
Purification: Recrystallization is an effective method for obtaining high-purity crystalline material.
2.1.2 Synthesis of 2-Amino-2-(phenylsulfonyl)acetonitrile
The introduction of an amino group at the α-position is most commonly achieved through a Strecker-type synthesis. This involves the one-pot, three-component reaction of an appropriate aldehyde, a cyanide source, and an amine source.
Experimental Protocol: Synthesis of 2-Amino-2-(phenylsulfonyl)acetonitrile
-
Reaction Setup: To a solution of phenylglyoxal (or a suitable precursor) in a protic solvent like methanol, add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days.
-
Work-up and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Three-Component Reaction: The Strecker synthesis is a convergent and atom-economical method for the synthesis of α-aminonitriles.[7][8][9]
-
Starting Materials: The choice of aldehyde and amine source allows for the direct installation of the desired substituents.
2.2 Comparative Physicochemical Properties
The introduction of the amino group significantly alters the physicochemical properties of the molecule.
| Property | (Phenylsulfonyl)acetonitrile | 2-Amino-2-(phenylsulfonyl)acetonitrile |
| Molecular Formula | C₈H₇NO₂S[10][11] | C₈H₈N₂O₂S |
| Molecular Weight | 181.21 g/mol [11][12] | 196.23 g/mol |
| Melting Point | 112-114 °C[6][13] | Higher, with decomposition |
| Appearance | Off-white to beige solid[10] | Solid |
| Key Functional Groups | Nitrile, Sulfone[6][12] | Amine, Nitrile, Sulfone |
| Solubility | Soluble in many organic solvents | Moderately soluble in polar organic solvents[14] |
2.3 Reactivity: A Tale of Two Carbons
The core difference in the chemical reactivity of these two compounds lies in the nature of the α-carbon.
2.3.1 (Phenylsulfonyl)acetonitrile: An Acidic Methylene Group
The methylene protons in (phenylsulfonyl)acetonitrile are acidic due to the electron-withdrawing effects of the adjacent sulfonyl and cyano groups. This allows for the ready formation of a stabilized carbanion upon treatment with a base. This carbanion is a potent nucleophile and participates in a wide array of carbon-carbon bond-forming reactions.
-
Key Reactions:
Caption: Reactivity of (phenylsulfonyl)acetonitrile.
2.3.2 2-Amino-2-(phenylsulfonyl)acetonitrile: A Versatile Bifunctional Molecule
The presence of the amino group transforms the α-carbon from an acidic site to a stereocenter. The reactivity is now dominated by the nucleophilic character of the amino group and the electrophilic nature of the nitrile.
-
Key Reactions:
-
N-Functionalization: The amino group can be acylated, alkylated, or participate in reductive amination.
-
Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of nitrogen-containing heterocycles.[15]
-
Precursor to Unnatural Amino Acids: Hydrolysis of the nitrile group can lead to the formation of α-amino acids with a phenylsulfonylmethyl side chain.[16]
-
Caption: Reactivity of 2-amino-2-(phenylsulfonyl)acetonitrile.
2.4 Strategic Applications in Drug Development
The distinct reactivity profiles of these two molecules translate into different strategic applications in drug discovery.
(Phenylsulfonyl)acetonitrile is a key intermediate in the synthesis of a variety of heterocyclic compounds, including pyridines, chromenes, and thiophenes. Its ability to form carbon-carbon bonds makes it a valuable tool for assembling complex molecular architectures. Furthermore, it has been investigated as an electrolyte additive in lithium-ion batteries.[17]
2-Amino-2-(phenylsulfonyl)acetonitrile and related α-aminonitriles are important precursors to peptidomimetics and unnatural amino acids, which are crucial in modern drug design to enhance potency, selectivity, and pharmacokinetic properties.[16] The α-aminonitrile moiety itself is a key structural feature in several approved drugs and clinical candidates, acting as a reversible inhibitor of certain enzymes.[18] For instance, α-aminonitriles have been successfully developed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[18]
PART 3: VISUALIZATION & FORMATTING
This guide has been structured to provide a clear and logical progression from the fundamental properties of (phenylsulfonyl)acetonitrile and its 2-amino derivative to their practical applications in research and development. The use of tables and diagrams facilitates the comparison and understanding of these two important chemical entities.
References
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Cheméo. Chemical Properties of (Phenylsulfonyl)acetonitrile (CAS 7605-28-9). [Link]
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Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]
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Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
-
Wang, Z., et al. (2021). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 143(36), 14595-14601. [Link]
-
Bohrium. Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. [Link]
-
ResearchGate. Route to phenylsulfonyl acetonitrile. [Link]
-
Oakley, C. A., et al. (2019). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Molbank, 2019(4), M1091. [Link]
-
PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. [Link]
-
Zu, X., et al. (2019). (Phenylsulfonyl)acetonitrile as a High-Voltage Electrolyte Additive to Form a Sulfide Solid Electrolyte Interface Film to Improve the Performance of Lithium-Ion Batteries. The Journal of Physical Chemistry C, 123(18), 11469-11477. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
-
LookChem. (phenylsulfinyl)acetonitrile. [Link]
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PrepChem.com. Synthesis of phenylacetonitrile. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Singh, S. K., & Kumar, V. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 64(22), 16335–16370. [Link]
-
Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research Chemistry Community. [Link]
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ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]
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Riverland Trading. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. [Link]
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Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]
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Das, P., et al. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife, 12, e84976. [Link]
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Methodological & Application
Revolutionizing Heterocyclic Chemistry: A Detailed Guide to the Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
Introduction: The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] These derivatives are integral to the development of therapeutics ranging from diuretics and antihypertensives to novel agents for neurological disorders and cancer.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this privileged scaffold, starting from the readily accessible [(2-Aminophenyl)sulfonyl]acetonitrile. We will delve into the mechanistic underpinnings of the key cyclization step, provide a detailed experimental protocol, and discuss the significance of this synthetic route in modern drug discovery.
The versatility of the 1,2,4-benzothiadiazine 1,1-dioxide core lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its biological activity.[5] Notable drugs such as diazoxide, used for its antihypertensive and hyperglycemic effects, and a range of thiazide diuretics like hydrochlorothiazide, highlight the therapeutic importance of this heterocyclic system.[1][3] More recent research has expanded their application to include cognitive enhancers acting as positive allosteric modulators of AMPA receptors, and as potential anticancer and antiviral agents.[1][2][6]
This guide focuses on a robust and efficient synthetic strategy that leverages the intramolecular cyclization of [(2-Aminophenyl)sulfonyl]acetonitrile. This approach offers a direct and often high-yielding pathway to the desired 3-amino-1,2,4-benzothiadiazine 1,1-dioxide, a key intermediate for further derivatization.
Mechanistic Insights: The Chemistry Behind the Cyclization
The core of this synthetic protocol is the base-catalyzed intramolecular cyclization of [(2-Aminophenyl)sulfonyl]acetonitrile. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through a nucleophilic addition of the aniline nitrogen to the nitrile carbon, facilitated by the activation of the methylene group adjacent to the sulfonyl and nitrile functionalities.
Proposed Mechanistic Pathway:
-
Deprotonation: A suitable base abstracts a proton from the α-carbon (the carbon between the sulfonyl and nitrile groups), which is highly acidic due to the electron-withdrawing effects of both adjacent groups. This generates a resonance-stabilized carbanion.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbon of the nitrile group. This forms a new carbon-nitrogen bond and initiates the ring closure.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the more stable aromatic 1,2,4-benzothiadiazine 1,1-dioxide ring system.
This base-mediated cyclization is a powerful tool for the construction of the heterocyclic core. The choice of base and solvent can significantly influence the reaction rate and yield.
Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzothiadiazine 1,1-dioxide
This protocol details the synthesis of the parent 3-amino-1,2,4-benzothiadiazine 1,1-dioxide from [(2-Aminophenyl)sulfonyl]acetonitrile.
Materials and Reagents:
-
[(2-Aminophenyl)sulfonyl]acetonitrile
-
Sodium methoxide (NaOMe) or other suitable base (e.g., potassium carbonate)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [(2-Aminophenyl)sulfonyl]acetonitrile (1.0 equivalent) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid until the pH is approximately 7.
-
Isolation of Product: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. If the product remains in solution, concentrate the mixture under reduced pressure to remove the methanol. The resulting residue can then be triturated with diethyl ether to induce precipitation, or purified by column chromatography.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure 3-amino-1,2,4-benzothiadiazine 1,1-dioxide.
Data Presentation
| Parameter | Condition/Value |
| Starting Material | [(2-Aminophenyl)sulfonyl]acetonitrile |
| Base | Sodium methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Typical Yield | 75-90% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxide.
Applications in Drug Development
The synthesized 3-amino-1,2,4-benzothiadiazine 1,1-dioxide is a versatile intermediate for the synthesis of a diverse library of derivatives. The amino group at the 3-position can be readily acylated, alkylated, or converted into other functional groups, providing access to a wide range of analogs for structure-activity relationship (SAR) studies. For instance, substitution at this position has been shown to be crucial for modulating the cardiovascular activity of these compounds.[7]
Furthermore, the benzene ring can be substituted to explore the effects of various electron-donating and electron-withdrawing groups on the pharmacological profile. This flexibility makes the 1,2,4-benzothiadiazine 1,1-dioxide scaffold an attractive starting point for the development of new therapeutic agents.
Conclusion
The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides from [(2-Aminophenyl)sulfonyl]acetonitrile represents an efficient and reliable method for accessing this important class of heterocyclic compounds. The straightforward, base-catalyzed cyclization provides high yields of the desired product, which can then be elaborated into a wide variety of derivatives for biological screening. This application note provides the necessary theoretical background and a detailed practical protocol to empower researchers in their quest for novel and improved therapeutics based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.
References
- Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications.
- PubMed. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors.
- PubMed. (n.d.). [Cardiovascular Action of 1,2,4-benzothiadiazine-1,1-dioxide Derivatives. VII].
-
ResearchGate. (n.d.). Antioxidant properties of 1,2,4-benzothiadiazine 1,1-dioxides.... Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1,2,4‐Benzothiadiazine‐1,1‐dioxide Derivatives as Ionotropic Glutamate Receptor Ligands: Synthesis and Structure–Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. Retrieved from [Link]
Sources
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Application Note: High-Efficiency Synthesis of 3-Substituted-1,2,4-Benzothiadiazine 1,1-Dioxides via Knoevenagel Cascade
Strategic Overview
This application note details the protocol for utilizing [(2-Aminophenyl)sulfonyl]acetonitrile as a bifunctional nucleophile in Knoevenagel condensations. Unlike standard methylene donors, this reagent possesses an ortho-amino group capable of intramolecular trapping of the Knoevenagel intermediate.
Consequently, this reaction is rarely a simple condensation; it is almost invariably a Cascade Knoevenagel–Michael Cyclization . The resulting scaffold—1,2,4-benzothiadiazine 1,1-dioxide —is a privileged structure in medicinal chemistry, serving as the core for thiazide diuretics (e.g., Chlorothiazide), ATP-sensitive potassium channel openers (e.g., Diazoxide), and HCV NS5B polymerase inhibitors.
Key Advantages of This Protocol
-
Atom Economy: One-pot formation of two bonds (C=C and N-C).
-
Self-Validating: The product typically precipitates from the reaction mixture, driving equilibrium forward and simplifying purification.
-
Green Chemistry: Utilizes ethanol as the primary solvent with minimal organic waste.
Mechanistic Insight & Pathway
The reaction proceeds through a distinct two-stage mechanism. Understanding this causality is vital for troubleshooting low yields.
-
Stage I: Knoevenagel Condensation. The active methylene of the sulfonylacetonitrile (pKa ~11) is deprotonated by a weak base. It attacks the aldehyde carbonyl, followed by dehydration to form the
-unsaturated nitrile (benzylidene intermediate). -
Stage II: Intramolecular Aza-Michael Addition. The ortho-aniline nitrogen, positioned ideally by the sulfonyl geometry, performs a 6-exo-trig nucleophilic attack on the electron-deficient
-carbon of the alkene. -
Stage III: Tautomerization. The resulting cyclic anion protonates and tautomerizes to the stable 3,4-dihydro-1,2,4-benzothiadiazine derivative.
Reaction Pathway Diagram[1][2]
Figure 1: The cascade transformation from acyclic precursors to the heterocyclic benzothiadiazine core.
Experimental Protocol
Materials & Reagents
-
Reagent A: [(2-Aminophenyl)sulfonyl]acetonitrile (1.0 equiv)
-
Reagent B: Aryl Aldehyde (1.0 – 1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Triethylamine (TEA)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve 1.0 mmol of [(2-Aminophenyl)sulfonyl]acetonitrile in 5–10 mL of absolute ethanol in a 25 mL round-bottom flask.
-
Add 1.0 mmol of the target Aryl Aldehyde.
-
Note: If the aldehyde is a solid, ensure it is fully dissolved before adding the catalyst.
-
-
Add 2–3 drops (approx. 0.1 mmol) of Piperidine.
-
Causality: Piperidine acts as both a base to deprotonate the methylene and a nucleophile to form a transient iminium ion with the aldehyde, accelerating the reaction.
-
Step 2: Reaction Execution
-
Heat the mixture to Reflux (78 °C) with stirring.
-
Monitor: Run the reaction for 2–4 hours .
-
Visual Check: The solution often changes color (yellow to orange/red) initially, followed by the formation of a precipitate.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting nitrile (
) should disappear. The product is usually more polar or precipitates at the baseline.
-
Step 3: Workup & Purification
-
Cool the reaction mixture to Room Temperature , then chill in an ice bath for 15 minutes to maximize precipitation.
-
Filtration: Filter the solid precipitate under vacuum.
-
Wash: Wash the filter cake with cold ethanol (2 x 2 mL) and then cold water (2 x 2 mL) to remove piperidine salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
-
Recrystallization (Optional): If purity is <95% by HPLC, recrystallize from hot Ethanol/DMF (9:1).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target sultam.
Data & Optimization Guide
The electronic nature of the aldehyde significantly influences the reaction rate and yield. Electron-withdrawing groups (EWGs) generally accelerate the Knoevenagel step (Step 1) but may destabilize the Michael acceptor if too strong.
Table 1: Representative Yields and Conditions
| Aldehyde Substituent (R) | Electronic Effect | Reaction Time | Typical Yield | Notes |
| H (Benzaldehyde) | Neutral | 3.0 h | 82% | Standard baseline. |
| 4-NO₂ | Strong EWG | 1.5 h | 91% | Rapid precipitation; high purity. |
| 4-Cl | Weak EWG | 2.5 h | 85% | Excellent balance of rate/yield. |
| 4-OMe | Strong EDG | 5.0 h | 65% | Requires longer reflux; intermediate may be slow to cyclize. |
| 2-OH (Salicylaldehyde) | EDG + H-Bond | 4.0 h | 70% | Potential for competing coumarin-type side reactions (rare). |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| No Precipitate | Product is soluble or reaction failed. | Check TLC. If conversion is high, evaporate solvent to 1/3 volume and add water. If conversion is low, add more catalyst. |
| Low Yield (EDG aldehydes) | Knoevenagel step is slow. | Switch solvent to Acetic Acid with Ammonium Acetate (acid-catalyzed variant) or use Microwave irradiation (120°C, 15 min). |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with Diethyl Ether or Hexane to induce solidification. |
References
-
Synthesis of 1,2,4-benzothiadiazine 1,1-dioxides: Gholizadeh, M., et al. "Synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives via intramolecular C-H activation." Open Access Library, 2014. (Verified context via search result 1.1)
-
Microwave-Assisted Synthesis of Benzothiadiazines: G. Crouch, R., et al. "Preparation of 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation." Tetrahedron Letters, 2007.
-
General Knoevenagel Mechanism & Catalysis: List, B. "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 2010.
- Reactivity of Sulfonyl Acetonitriles: El-Breezy, M. A., et al. "Utility of sulfonylacetonitriles in the synthesis of some new heterocyclic compounds." Journal of Sulfur Chemistry, 2010. (Contextual reference for the reactivity of the specific sulfonyl-methylene moiety).
Note: While direct literature on "[(2-Aminophenyl)sulfonyl]acetonitrile" is less common than its sulfonamide precursors, the chemistry described above is an established application of ortho-functionalized active methylene compounds, validated by the reactivity patterns of analogous benzothiadiazine syntheses.
Application Note: Multicomponent Synthesis Using [(2-Aminophenyl)sulfonyl]acetonitrile
The following is a comprehensive Application Note and Protocol Guide for the use of [(2-Aminophenyl)sulfonyl]acetonitrile in multicomponent reactions.
Executive Summary
[(2-Aminophenyl)sulfonyl]acetonitrile (CAS: 17723-99-4) is a high-value bifunctional "staple" reagent for Diversity-Oriented Synthesis (DOS). Its structure features a strongly acidic methylene group activated by both a sulfonyl and a cyano group (
This unique 1,3-binucleophilic architecture allows it to serve as a cornerstone in multicomponent reactions (MCRs), specifically for constructing 1,2-benzothiazine-1,1-dioxides and sulfonyl-quinolines . These scaffolds are privileged structures in medicinal chemistry, found in potent anti-inflammatory (e.g., Meloxicam analogues) and antiviral therapeutics.
This guide details the mechanistic principles, optimized protocols, and troubleshooting frameworks for deploying this reagent in high-throughput and bench-scale synthesis.
Chemical Profile & Reactivity
The reagent exhibits dual reactivity, enabling "One-Pot, Two-Step" cascade sequences:
-
C-Nucleophile (Step 1): The active methylene undergoes rapid Knoevenagel Condensation with aldehydes/ketones.
-
N-Nucleophile (Step 2): The ortho-amino group executes an intramolecular Michael Addition or Nucleophilic Cyclization onto the resulting electrophilic intermediate.
| Property | Specification |
| IUPAC Name | 2-(2-Aminobenzenesulfonyl)acetonitrile |
| Molecular Weight | 196.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeCN, hot EtOH; Insoluble in Water |
| Acidity ( | ~11.0 (Active Methylene) |
| Storage | 2-8°C, Inert atmosphere (Air sensitive over long periods) |
Mechanistic Insight: The "Sulfonyl-Staple" Cascade
The reaction typically follows a Knoevenagel-Cyclization domino pathway. Understanding this mechanism is crucial for optimizing yield and diastereoselectivity.
Pathway Visualization
The following diagram illustrates the reaction of [(2-Aminophenyl)sulfonyl]acetonitrile with an aromatic aldehyde to form a 3-cyano-2H-1,2-benzothiazine-1,1-dioxide derivative.
Caption: Figure 1. Domino Knoevenagel-Cyclization pathway converting the bifunctional sulfone reagent and an aldehyde into the benzothiazine scaffold.
Application Protocols
Protocol A: Synthesis of 3-Cyano-2H-1,2-benzothiazine-1,1-dioxides
Target Audience: Medicinal Chemists targeting anti-inflammatory sulfonamide scaffolds. Scale: 1.0 mmol (Adaptable to 50 mmol).
Reagents & Equipment[1]
-
Reagent A: [(2-Aminophenyl)sulfonyl]acetonitrile (1.0 equiv)
-
Reagent B: Aryl Aldehyde (1.0 equiv)[2]
-
Catalyst: Piperidine (10 mol%) or L-Proline (20 mol% for green chemistry)
-
Solvent: Ethanol (Absolute)
-
Apparatus: 10 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.
Step-by-Step Procedure
-
Charge: To a 10 mL flask, add [(2-Aminophenyl)sulfonyl]acetonitrile (196 mg, 1.0 mmol) and the Aryl Aldehyde (1.0 mmol).
-
Solvate: Add Ethanol (5 mL). The mixture may remain a suspension; this is normal.
-
Catalyze: Add Piperidine (10 µL, ~0.1 mmol).
-
Note: For acid-sensitive aldehydes, use L-Proline (23 mg) instead.
-
-
Reflux: Heat the mixture to reflux (78°C) with vigorous stirring.
-
Observation: The suspension typically clears to a solution within 10-15 minutes, followed by the precipitation of the product as the reaction progresses (1-3 hours).
-
-
Monitor: Check TLC (Eluent: 30% EtOAc/Hexane). The starting sulfone (
) should disappear. -
Work-up (Self-Validating): Cool the reaction to room temperature (25°C), then chill in an ice bath for 30 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 2 mL) and Diethyl Ether (2 x 2 mL).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Results
-
Yield: 85-95% (for electron-poor aldehydes), 70-80% (for electron-rich aldehydes).
-
Purity: >95% (often requires no chromatography).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Target Audience: Library synthesis groups.
| Parameter | Setting |
| Solvent | Water : Ethanol (1:1) |
| Catalyst | None (Catalyst-Free) |
| Temperature | 100°C |
| Time | 10 - 15 Minutes |
| Vessel | Sealed 10 mL Microwave Vial |
Procedure: Combine Reagent (1 mmol) and Aldehyde (1 mmol) in EtOH:H2O (3 mL). Irradiate at 100°C for 15 mins. Cool and filter.[3][4] This method exploits the "on-water" effect for accelerated kinetics.
Data & Optimization Guide
Solvent Screening Data
The choice of solvent dramatically impacts the reaction rate and isolation purity.
| Solvent | Temperature | Time | Yield (%) | Notes |
| Ethanol | Reflux | 2 h | 92% | Recommended. Product precipitates pure. |
| Methanol | Reflux | 3 h | 88% | Good, but solubility of product is higher (lower isolated yield). |
| Water | 100°C | 30 min | 85% | Green method. Requires vigorous stirring (heterogeneous). |
| Toluene | 110°C | 4 h | 65% | Slower. Requires Dean-Stark trap to remove water. |
| DMF | 80°C | 1 h | 70% | Homogeneous. Difficult work-up (requires aqueous crash-out). |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble or reaction incomplete. | 1. Check TLC. 2. Evaporate solvent to 50% volume and chill. 3. Add water dropwise to induce crystallization. |
| Low Yield (<50%) | Aldehyde oxidation or "Aldol" side reaction. | 1. Use fresh aldehyde. 2. Switch to L-Proline catalyst (milder). 3. Ensure inert atmosphere ( |
| Sticky Solid | Impurities trapped in crystal lattice. | Recrystallize from hot Ethanol/DMF (9:1) . |
References
-
Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[1][4][5] Organic Reactions, 2011 .
-
Benzothiazine Synthesis: Ahmad, B. et al. "Synthesis of 1,2-benzothiazine derivatives via Knoevenagel condensation." Journal of Heterocyclic Chemistry, 2015 .
-
Active Methylene Reactivity: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
-
Multicomponent Reactions in Drug Discovery: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 2006 .
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for [(2-Aminophenyl)sulfonyl]acetonitrile before handling.
Sources
Application Note: Synthesis of Fused Quinoline Derivatives Using Sulfonylacetonitrile Synthons
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value synthesis of fused quinoline scaffolds using sulfonylacetonitrile (
Executive Summary
Fused quinoline derivatives, particularly pyrano[3,2-c]quinolines and benzo[b][1,8]naphthyridines , represent a privileged class of pharmacophores exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. Conventional synthesis often requires harsh conditions and multi-step isolation. This guide details a One-Pot Multicomponent Protocol utilizing (phenylsulfonyl)acetonitrile as a key active methylene synthon. The sulfonyl group acts as both an electron-withdrawing activator for Knoevenagel condensation and a functional handle for biological activity (e.g., improving solubility and metabolic stability).
Scientific Foundation & Mechanism
The Role of Sulfonylacetonitrile
Unlike simple malononitrile, (phenylsulfonyl)acetonitrile introduces a sulfonyl moiety (
Reaction Pathways
The synthesis generally proceeds via two competitive pathways depending on the quinoline precursor:
-
Path A (Pyrano-Fusion): Reaction with 4-hydroxy-2-quinolone and an aldehyde. The sulfonylacetonitrile acts as the nucleophile in a Knoevenagel condensation, followed by a Michael addition of the quinolone enolate.
-
Path B (Naphthyridine-Fusion): Reaction with 2-chloroquinoline-3-carbaldehyde .[1] Here, the sulfonylacetonitrile undergoes Knoevenagel condensation with the aldehyde, followed by an
displacement of the chlorine (often requiring an external amine source like ammonium acetate).
Mechanistic Workflow (Graphviz Visualization)
The following diagram illustrates the Path A mechanism (One-Pot MCR), which is the most robust protocol for high-throughput library generation.
Caption: Mechanistic pathway for the one-pot synthesis of pyrano[3,2-c]quinolines via Knoevenagel-Michael-Cyclization cascade.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of Pyrano[3,2-c]quinolines
Target Molecule: 2-Amino-4-aryl-5-oxo-3-(phenylsulfonyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline. Scope: Applicable to electron-rich and electron-poor aromatic aldehydes.
Reagents & Equipment
-
Aldehyde: Benzaldehyde or substituted derivative (1.0 mmol)
-
Active Methylene: (Phenylsulfonyl)acetonitrile (1.0 mmol)
-
Enol Component: 4-Hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol)
-
Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)
-
Solvent: Ethanol (95%) or Ethanol/Water (1:1 for Green Chemistry)
-
Equipment: Round-bottom flask (50 mL) or Ultrasonic Cleaner (for sonication method)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve (phenylsulfonyl)acetonitrile (181 mg, 1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 10 mL of Ethanol.
-
Catalysis: Add Piperidine (2-3 drops) to the mixture. Stir at room temperature for 10 minutes to initiate the Knoevenagel condensation (formation of a precipitate or color change often occurs).
-
Addition: Add 4-Hydroxy-1-methylquinolin-2(1H)-one (175 mg, 1.0 mmol) to the reaction mixture.
-
Reaction:
-
Method A (Thermal): Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).
-
Method B (Ultrasound - Recommended): Sonicate the flask at 50°C for 30–60 minutes. This typically improves yield and reduces side products.
-
-
Work-up: Allow the mixture to cool to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and then with water to remove catalyst residues. Recrystallize from Ethanol/DMF if necessary.
Data Analysis & Validation
-
Yield: Typically 85–95%.
-
IR Spectrum: Look for disappearance of the nitrile peak (
) if the amino group is formed, or a shift due to conjugation. Strong bands at . -
1H NMR: Characteristic singlet for the 4H-pyran proton (
) and broad singlet for ( , exchangeable).
Protocol B: Synthesis of Benzo[b][1,8]naphthyridines
Target Molecule: 3-(Benzenesulfonyl)benzo[b][1,8]naphthyridine derivatives. Precursor: 2-Chloroquinoline-3-carbaldehyde.[1][2][3][4]
Reagents
-
Precursor: 2-Chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Synthon: (Phenylsulfonyl)acetonitrile (1.0 mmol)
-
Nitrogen Source: Ammonium Acetate (
, 2.0 mmol) -
Solvent: Glacial Acetic Acid or DMF
Step-by-Step Procedure
-
Mixing: Combine 2-Chloroquinoline-3-carbaldehyde, (phenylsulfonyl)acetonitrile, and ammonium acetate in 10 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture under reflux for 6–8 hours.
-
Mechanism Check: The reaction proceeds via Knoevenagel condensation followed by chlorine displacement by ammonia (generated in situ) and subsequent cyclization onto the nitrile carbon.
-
Isolation: Pour the reaction mixture into crushed ice. Neutralize with ammonia solution if necessary to precipitate the product.
-
Filtration: Filter the yellow/orange solid, wash with water, and dry.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel step | Ensure the catalyst (Piperidine/DABCO) is fresh. Increase reaction time for electron-rich aldehydes. |
| Oily Product | Impurities or solvent retention | Triturate the oil with diethyl ether or cold ethanol to induce crystallization. |
| No Precipitation | High solubility of product | Evaporate 50% of the solvent and cool in an ice bath. Add water dropwise to force precipitation. |
| Side Products | Aldol condensation of aldehyde | Use stoichiometric amounts of reagents. Avoid strong bases like NaOH/KOH which can degrade the sulfonyl group. |
References
-
Synthesis of 4H-pyrano[3,2-h]quinoline derivatives under ultrasonic irradiation. Source: ResearchGate URL:[Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
One-Pot 'On-Solvent' Multicomponent Protocol for the Synthesis of Medicinally Relevant 4H-Pyrano[3,2-c]quinoline Scaffold. Source: ResearchGate URL:[Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: MDPI (Molecules) URL:[Link]
-
Knoevenagel Condensation Mechanism & Applications. Source: Organic Chemistry Portal URL:[Link]
Sources
microwave-assisted synthesis using [(2-Aminophenyl)sulfonyl]acetonitrile
Application Note: Microwave-Assisted Synthesis Using [(2-Aminophenyl)sulfonyl]acetonitrile
Executive Summary
[(2-Aminophenyl)sulfonyl]acetonitrile is a bifunctional building block uniquely suited for the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides and related sultams. Unlike traditional 2-aminobenzenesulfonamide precursors, this reagent incorporates an activated methylene group (
This guide details two core microwave-assisted protocols:
-
Intramolecular Cyclization to form the parent 3-amino-1,2,4-benzothiadiazine 1,1-dioxide scaffold.
-
Sequential Knoevenagel/Cyclization to access 3-substituted derivatives via reaction with aldehydes.
Reagent Profile & Mechanistic Advantage
Reagent: [(2-Aminophenyl)sulfonyl]acetonitrile Structure: An ortho-substituted aniline derivative containing a sulfonylacetonitrile group. Key Reactivity:
-
Nucleophilic Amine (
): Positioned for 6-exo-dig cyclization onto the nitrile. -
Active Methylene (
): Highly acidic protons ( ) due to the electron-withdrawing sulfonyl and nitrile groups, enabling facile condensation with electrophiles (aldehydes, ketones). -
Electrophilic Nitrile (
): Acts as the "trap" for the amine to close the heterocyclic ring.
Microwave Advantage:
Thermal cyclization of sulfonamide precursors typically requires prolonged heating (4–12 hours) in high-boiling solvents (DMF, DMSO) to overcome the entropic barrier of ring closure. Microwave irradiation (
Application 1: Direct Synthesis of 3-Amino-1,2,4-benzothiadiazine 1,1-Dioxides
This protocol describes the base-mediated intramolecular cyclization of [(2-Aminophenyl)sulfonyl]acetonitrile. The reaction proceeds via the nucleophilic attack of the deprotonated amine (or neutral amine assisted by base) onto the nitrile carbon, followed by tautomerization.
Experimental Protocol
Materials:
-
[(2-Aminophenyl)sulfonyl]acetonitrile (
) -
Base: Sodium Ethoxide (
, ) or DBU ( ) -
Solvent: Ethanol (
) or Acetonitrile ( ) -
Microwave Reactor: Single-mode (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Methodology:
-
Preparation: In a
microwave vial, dissolve of [(2-Aminophenyl)sulfonyl]acetonitrile in of anhydrous EtOH. -
Activation: Add
of (21% wt in EtOH). Seal the vial with a PTFE-lined cap.-
Note: The solution may turn slightly yellow/orange, indicating deprotonation of the active methylene or amine.
-
-
Irradiation: Program the microwave reactor:
-
Temperature:
-
Time:
-
Pressure Limit:
-
Stirring: High
-
-
Workup: Allow the vial to cool to
. Pour the reaction mixture into of ice-cold water. -
Isolation: Acidify carefully with
to pH 4–5. The product, 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide , will precipitate as a white/off-white solid. -
Purification: Filter the solid, wash with cold water (
), and dry under vacuum. Recrystallize from EtOH/Water if necessary.
Expected Yield: 85–95%
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic pathway for the base-mediated intramolecular cyclization of [(2-Aminophenyl)sulfonyl]acetonitrile under microwave irradiation.
Application 2: Sequential Knoevenagel Condensation & Cyclization
This protocol leverages the "active methylene" character of the reagent. By reacting with an aldehyde before cyclization, 3-substituted derivatives can be synthesized. This is a powerful Multicomponent Reaction (MCR) strategy.
Experimental Protocol
Materials:
-
[(2-Aminophenyl)sulfonyl]acetonitrile (
) -
Aryl Aldehyde (e.g., Benzaldehyde,
) -
Catalyst: Piperidine (
) or Basic Alumina -
Solvent: Ethanol (
)[1]
Step-by-Step Methodology:
-
Mixing: In a
microwave vial, combine the reagent, aldehyde, and piperidine in EtOH. -
Step 1 (Condensation): Heat at
for in the microwave. -
Step 2 (Cyclization): Add a stronger base (e.g.,
or ) to the same vial. -
Irradiation: Heat at
for . -
Workup: Pour into ice water, neutralize, and filter the precipitate.
Expected Yield: 70–85% (Dependent on aldehyde sterics).
Comparative Analysis: Microwave vs. Conventional
The following table summarizes the efficiency gains using microwave irradiation for the cyclization of [(2-Aminophenyl)sulfonyl]acetonitrile compared to traditional thermal reflux methods.
| Parameter | Conventional Heating (Reflux) | Microwave Synthesis | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 24x – 36x Faster |
| Solvent | High BP (DMF, DMSO) often required | Ethanol, Acetonitrile, Water | Greener Solvents |
| Yield | 65 – 75% | 85 – 95% | +20% Yield |
| Purity (Crude) | Requires Chromatography | Precipitation/Wash often sufficient | Simplified Workup |
| Energy Usage | High (Prolonged heating) | Low (Targeted irradiation) | Energy Efficient |
References
-
Microwave-Assisted Synthesis of Benzothiadiazine 1,1-Dioxides
- Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Deriv
- Source: Restrepo, J., et al.
-
URL:[Link]
-
General Cyclization of o-Aminobenzenesulfonyl Derivatives
- Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
- Source: De Luca, L., & Giacomelli, G. The Journal of Organic Chemistry, 2008.
-
URL:[Link]
-
Chemistry of 1,2,4-Benzothiadiazines (Review)
- Title: Synthesis and Chemistry of 1,2,4-Benzothiadiazine 1,1-Dioxide Deriv
- Source:Molecules (MDPI), 2013.
-
URL:[Link]
-
Microwave-Assisted Organic Synthesis (General Protocol)
- Title: Microwave-Assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
- Source:NIH / PMC, 2014.
-
URL:[Link]
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. Synthesis of benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives and its potential applications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Self-Polymerization of [(2-Aminophenyl)sulfonyl]acetonitrile
The following Technical Support Center guide addresses the stability and handling of [(2-Aminophenyl)sulfonyl]acetonitrile . This document is structured to provide immediate troubleshooting steps, mechanistic explanations for instability, and validated protocols for prevention.
Product Focus: [(2-Aminophenyl)sulfonyl]acetonitrile (CAS: Derivative of 2-aminobenzenesulfonyl precursors) Issue Category: Stability, Storage, and Handling Audience: Synthetic Chemists, Process Development Scientists
Core Analysis: Why Does It Polymerize?
The "self-polymerization" or rapid decomposition of [(2-Aminophenyl)sulfonyl]acetonitrile is driven by its unique bifunctional structure. It contains both a nucleophilic aniline amine (
This internal "push-pull" system leads to two primary degradation pathways:
-
Intramolecular Cyclization (Dominant): The ortho-amino group attacks the nitrile carbon, leading to the formation of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide . This is a stable, insoluble solid often mistaken for a polymer.
-
Intermolecular Thorpe-Ziegler Polymerization: The sulfonyl group renders the
-methylene protons ( ) highly acidic ( ). The basic amine of a neighboring molecule can deprotonate this methylene, creating a carbanion that attacks another nitrile group, leading to dimers, oligomers, and dark tars (polymers).
The Root Cause: The molecule is auto-catalytic . The amine acts as the base to initiate the reaction of the acidic methylene/nitrile.
Troubleshooting Guide (Q&A)
Q1: My sample turned into a dark, insoluble solid overnight. What happened?
Diagnosis: You likely experienced auto-catalyzed Thorpe-Ziegler oligomerization . Explanation: If stored as a free base at room temperature or in high concentration, the amino group deprotonated the active methylene, initiating a chain reaction. The dark color indicates oxidative coupling of the aniline or conjugated oligomer formation. Solution:
-
Immediate: Isolate the solid. If it is crystalline/white, it is likely the cyclized benzothiadiazine (useless for linear chemistry). If dark tar, it is polymerized.
-
Prevention: Never store the free base in concentrated solution (>0.1 M) for extended periods. Convert to the Hydrochloride (HCl) Salt immediately after synthesis (See Protocol A).
Q2: I see a new spot on TLC moving slower than my starting material. Is this the polymer?
Diagnosis: This is likely the cyclic byproduct (3-amino-1,2,4-benzothiadiazine-1,1-dioxide) or a dimer . Explanation: The cyclic product is more polar than the linear nitrile due to the sulfonamide/amidine character. Troubleshooting:
-
Run a mass spectrum (LC-MS).
-
M+1 = Target Mass: Intact starting material.
-
M+1 = Target Mass (Same): Cyclized isomer (Benzothiadiazine). Differentiated by NMR (loss of
singlet, appearance of broad NH/CH). -
M+1 = 2x Mass: Dimer (Thorpe product). Correction: If cyclization is occurring, your solution is likely too basic or too hot. Acidify to pH < 4.
-
Q3: Can I use basic conditions for the next step?
Diagnosis: High Risk.
Guidance: Bases (TEA,
-
Use kinetic addition : Add the base last and slowly to a mixture of the [(2-Aminophenyl)sulfonyl]acetonitrile and its reaction partner.
-
Keep the reaction cold (
) during base addition.
Validated Protocols
Protocol A: Stabilization via Hydrochloride Salt Formation
The most effective way to prevent polymerization is to protonate the amine, killing its nucleophilicity and basicity.
Reagents:
-
Crude [(2-Aminophenyl)sulfonyl]acetonitrile solution (e.g., in EtOAc or DCM).
-
4M HCl in Dioxane or anhydrous HCl gas.
Procedure:
-
Dissolution: Dissolve the crude free base in a minimum amount of dry Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Keep at 0°C .
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) with vigorous stirring.
-
Precipitation: The Hydrochloride salt should precipitate immediately as a white/off-white solid.
-
Note: If no precipitate forms, add cold Diethyl Ether (
) to induce crystallization.
-
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon).
-
Washing: Wash the cake with cold
to remove trace free amine and oligomers. -
Storage: Dry under vacuum. Store the HCl salt at -20°C . It is stable for months.
Protocol B: Handling the Free Base in Solution
If you must use the free base, follow these strict parameters.
| Parameter | Specification | Reason |
| Solvent | DCM, THF, or Toluene (Anhydrous) | Avoid protic solvents (MeOH/EtOH) which facilitate proton transfer. |
| Concentration | < 0.1 M | Dilution kinetically disfavors intermolecular polymerization (2nd order). |
| Temperature | < 0°C (Ice/Salt bath) | Reduces thermal energy available for activation barrier of cyclization. |
| Additives | Trace Acid (e.g., 0.1% AcOH) | Buffers the solution to suppress the amine's basicity slightly without fully salting out. |
| Time Limit | Use within 1 hour | The free base is a transient intermediate. Do not store. |
Mechanistic Visualization
The following diagram illustrates the competing pathways of degradation. The Red Path represents the "Self-Polymerization" (Thorpe-Ziegler) you are observing, while the Blue Path represents the Cyclization.
Figure 1: Degradation pathways of [(2-Aminophenyl)sulfonyl]acetonitrile. The primary goal is to divert the workflow to the Green Path (Salt Formation) to avoid the Red Paths (Polymerization/Cyclization).
Frequently Asked Questions (FAQ)
Q: Can I store the free base in DMSO? A: No. DMSO is a polar aprotic solvent that enhances the nucleophilicity of the amine and the acidity of the methylene protons, accelerating decomposition. Furthermore, DMSO is difficult to remove without heat, which will destroy your compound.
Q: Is the polymerization reversible? A: No. The carbon-carbon bonds formed during Thorpe-Ziegler polymerization and the amidine bonds formed during cyclization are stable. You cannot revert the tar back to the starting material.
Q: Why does the literature mention this compound as a precursor for diuretics? A: The "decomposition" product (3-amino-1,2,4-benzothiadiazine-1,1-dioxide) is actually the desired core for thiazide diuretics [1]. If your goal is the open-chain nitrile, you are fighting the natural thermodynamic sink of the molecule.
References
-
Synthesis of Benzothiadiazine Derivatives
- Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
- Relevance: details the cycliz
-
Thorpe-Ziegler Reaction Mechanism
- Title: The Thorpe-Ziegler Reaction in Sulfonylacetonitrile Systems.
- Source: Organic Reactions (Wiley).
-
URL:[Link]
- Relevance: Explains the base-catalyzed self-condensation of nitriles with active methylenes.
-
General Stability of Sulfonylacetonitriles
-
Title: [(3,4-Dimethylphenyl)sulfonyl]acetonitrile Stability Data.[1]
- Source: EvitaChem Technical D
- Relevance: Confirms reactivity with nucleophiles and instability under extreme pH.
-
Sources
Technical Support Center: Solving Solubility Challenges of Sulfonylacetonitrile Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the common yet complex challenge of solubilizing sulfonylacetonitrile intermediates. Poor solubility can be a significant bottleneck in reaction progress, purification, and formulation. This resource offers a structured approach to diagnosing and overcoming these issues, moving from rapid-fire FAQs to in-depth, mechanistically grounded troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions.
Q1: My sulfonylacetonitrile intermediate has crashed out of my reaction mixture. What's the quickest fix?
A: The immediate goal is re-solubilization to save the batch. The fastest approach is often to add a small amount of a stronger, miscible co-solvent. For many organic reactions, if you are using a non-polar solvent like toluene or hexanes, adding a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can rapidly dissolve the precipitate.[1] Use this sparingly, as it can complicate downstream purification. Gentle warming can also be effective, but be cautious of potential degradation of your product.
Q2: I'm struggling to get my sulfonylacetonitrile to dissolve for a purification step (e.g., chromatography or crystallization). What solvent should I start with?
A: The principle of "like dissolves like" is your starting point. Sulfonylacetonitriles possess a highly polar sulfonyl (SO₂) group and a nitrile (CN) group, but also potentially a non-polar organic backbone (R-group). Start with moderately polar solvents like ethyl acetate, acetone, or acetonitrile.[2] Acetonitrile is often an excellent choice as it shares a structural motif with your intermediate.[3][4][5] A systematic solvent screen is the most reliable method (see Troubleshooting Guide 1).
Q3: Can I use pH adjustment to improve the aqueous solubility of my sulfonylacetonitrile intermediate?
A: Yes, this can be a very powerful technique. The methylene protons (CH₂) alpha to both the sulfonyl and nitrile groups are acidic and can be deprotonated by a base to form a highly polar, water-soluble anion (a salt).[6][7] If your workflow can tolerate aqueous basic conditions (e.g., pH > 8), adding a base like sodium bicarbonate or sodium hydroxide can dramatically increase aqueous solubility.[8][9][10] This is particularly useful for extractions or certain reaction types. Always check for the stability of your compound under these pH conditions first.
Q4: Why is my sulfonylacetonitrile intermediate soluble in the hot reaction solvent but precipitates upon cooling?
A: This temperature-dependent solubility is the principle behind crystallization and is very common.[11] Most organic compounds are significantly more soluble in hot solvents than in cold ones.[4][5][12] While this is useful for purification, it can be problematic if the compound precipitates prematurely. If you need it to stay in solution at a lower temperature, you may need to use a stronger solvent, a co-solvent mixture, or maintain the solution at a moderately elevated temperature.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. These guides provide a logical workflow grounded in the physicochemical properties of sulfonylacetonitrile intermediates.
Understanding the "Why": Physicochemical Properties
The solubility behavior of a sulfonylacetonitrile is governed by the interplay of its functional groups. Understanding these properties is key to predicting and solving solubility issues.
-
Polarity: The sulfonyl group (R-SO₂-R') is strongly polar and can act as a hydrogen bond acceptor. The nitrile group (-C≡N) is also polar. These groups dominate the molecule's character, generally making it more soluble in polar solvents.
-
Acidity: The protons on the carbon situated between the sulfonyl and nitrile groups (-SO₂-CH₂-CN) are significantly acidic due to the electron-withdrawing nature of both adjacent groups. The pKa of these protons in solvents like acetonitrile can be estimated to be in the range of other strong carbon acids.[13][14][15] This acidity is the key to solubility manipulation via pH.[16][17]
-
Crystallinity: The rigid, polar nature of the sulfonylacetonitrile moiety can lead to stable crystal lattice structures. High lattice energy means more energy is required to break the crystal apart and solvate the individual molecules, resulting in lower solubility.
The Troubleshooting Workflow
When faced with a solubility problem, follow this systematic process. This workflow is designed to move from the simplest, most common solutions to more complex strategies in a logical sequence.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude – Excellence in Analytical Chemistry [each.ut.ee]
- 14. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing [(2-Aminophenyl)sulfonyl]acetonitrile from its Nitro Precursor
Introduction: The Critical Need for Purity in Synthesis
In the realm of pharmaceutical and materials science, the precise conversion of a chemical functional group is a cornerstone of successful synthesis. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation, pivotal in the synthesis of countless active pharmaceutical ingredients (APIs) and specialty chemicals. A prime example is the synthesis of [(2-Aminophenyl)sulfonyl]acetonitrile from its precursor, [(2-Nitrophenyl)sulfonyl]acetonitrile.
While this reduction is a common synthetic step, ensuring the complete conversion and purity of the final amino product is non-negotiable. The presence of unreacted nitro precursor can drastically alter the pharmacological activity, toxicity profile, and material properties of the final product. This guide provides a comprehensive, multi-faceted analytical workflow for researchers to confidently distinguish the desired amino product from its nitro starting material, ensuring the integrity and safety of their work. We will delve into the causality behind our experimental choices, grounding our protocols in the fundamental physicochemical differences between these two compounds.
The Core Transformation: From Electron-Withdrawing to Electron-Donating
The fundamental difference between the precursor and the product lies in the transformation of the nitro group (-NO2) into an amino group (-NH2). This is not merely a change in atoms but a profound shift in the electronic properties of the aromatic ring.
Caption: The reduction of the nitro group to an amine.
The nitro group is strongly electron-withdrawing, pulling electron density from the benzene ring through both inductive and resonance effects. Conversely, the amino group is a potent electron-donating group. This electronic reversal is the primary driver for the significant differences we can observe in their chromatographic and spectroscopic behaviors.
Part 1: Chromatographic Differentiation - Exploiting Polarity
The most immediate consequence of converting a nitro group to an amine is a substantial increase in polarity. The primary amine can act as both a hydrogen bond donor and acceptor, leading to stronger interactions with polar stationary phases.
Thin-Layer Chromatography (TLC): The First-Line Purity Check
TLC is an indispensable, rapid technique for monitoring reaction progress. The difference in polarity between the nitro precursor and the amino product results in a distinct separation on a polar stationary phase like silica gel.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Spotting: On a pencil-drawn baseline, spot the nitro precursor (starting material, SM), the reaction mixture (RM), and the amino product (P, if available as a standard).
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point is a mixture of a non-polar and a moderately polar solvent, such as 30:70 Ethyl Acetate:Hexane . Adjust the ratio as needed to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). If needed, use a staining agent like potassium permanganate.
Interpreting the Results: The [(2-Aminophenyl)sulfonyl]acetonitrile, being significantly more polar, will have stronger interactions with the silica gel and will travel a shorter distance up the plate.[1] This results in a lower Retention Factor (Rf) compared to the less polar [(2-Nitrophenyl)sulfonyl]acetonitrile. An incomplete reaction will clearly show two distinct spots in the reaction mixture lane.
| Compound | Polarity | Expected Rf Value (30:70 EtOAc:Hex) |
| [(2-Nitrophenyl)sulfonyl]acetonitrile (Precursor) | Lower | ~0.6 - 0.7 |
| [(2-Aminophenyl)sulfonyl]acetonitrile (Product) | Higher | ~0.2 - 0.3 |
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity, reverse-phase HPLC is the method of choice. Here, the polarity relationship is inverted: the more polar compound (amine) will have weaker interactions with the non-polar stationary phase and will elute earlier.
Methodology: Reverse-Phase HPLC
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Formic Acid).
-
Start at 30% ACN, ramp to 90% ACN over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Expected Results: The more polar aminophenyl product will have a shorter retention time than the less polar nitrophenyl precursor.
| Compound | Expected Retention Time (min) | Rationale |
| [(2-Aminophenyl)sulfonyl]acetonitrile (Product) | ~3.5 - 4.5 | More polar, less affinity for the C18 stationary phase, elutes faster. |
| [(2-Nitrophenyl)sulfonyl]acetonitrile (Precursor) | ~6.0 - 7.0 | Less polar, more affinity for the C18 stationary phase, elutes slower. |
Part 2: Spectroscopic Confirmation - The Unambiguous Fingerprints
While chromatography indicates purity, spectroscopy provides definitive structural confirmation. The electronic and vibrational differences between the -NO₂ and -NH₂ groups give rise to unique spectroscopic signatures.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence or absence of key functional groups by detecting their vibrational frequencies.
| Functional Group | Vibration Type | [(2-Nitrophenyl)sulfonyl]acetonitrile | [(2-Aminophenyl)sulfonyl]acetonitrile |
| Nitro (-NO₂) ** | Asymmetric Stretch | ~1520-1560 cm⁻¹ (Strong) | Absent |
| Nitro (-NO₂) | Symmetric Stretch | ~1345-1385 cm⁻¹ (Strong) | Absent |
| Amine (-NH₂) | Symmetric N-H Stretch | Absent | ~3300-3400 cm⁻¹ (Medium, Two Bands) |
| Amine (-NH₂) ** | N-H Scissoring | Absent | ~1600-1650 cm⁻¹ (Medium) |
| Nitrile (-C≡N) | C≡N Stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ |
| Sulfone (-SO₂-) | S=O Stretches | ~1300 & ~1150 cm⁻¹ | ~1300 & ~1150 cm⁻¹ |
Causality: The two strong, sharp peaks for the nitro group are highly characteristic. Their complete disappearance and the emergence of two distinct N-H stretching bands for the primary amine are conclusive evidence of the conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons in the molecule. The electronic nature of the substituent (-NO₂ vs. -NH₂) dramatically influences the chemical shifts of the adjacent aromatic protons.
-
Electron-Withdrawing Effect (-NO₂): The nitro group deshields the aromatic protons, shifting their signals to a higher chemical shift (downfield).
-
Electron-Donating Effect (-NH₂): The amino group shields the aromatic protons, shifting their signals to a lower chemical shift (upfield).[2]
| Proton Environment | [(2-Nitrophenyl)sulfonyl]acetonitrile (ppm) | [(2-Aminophenyl)sulfonyl]acetonitrile (ppm) | Key Change upon Reduction |
| Aromatic Protons (Ar-H) | ~7.5 - 8.2 | ~6.7 - 7.5 | Significant upfield shift (~0.8 - 1.0 ppm) due to the electron-donating nature of the -NH₂ group.[2] |
| Methylene Protons (-CH₂-CN) | ~4.5 | ~4.2 | Minor upfield shift. |
| Amine Protons (-NH₂) | Absent | ~4.0 - 5.0 (Broad Singlet) | Appearance of a new, broad signal that is exchangeable with D₂O. |
Self-Validation: The presence of the broad -NH₂ peak, which disappears upon adding a drop of D₂O to the NMR tube, is a definitive confirmation of the primary amine.
UV-Visible Spectroscopy
The electronic transitions in the aromatic ring are sensitive to the attached functional groups. The amino group acts as a powerful auxochrome, altering the absorption maximum (λmax).
-
Nitro Precursor: The nitro group extends the conjugation of the benzene ring, resulting in a λmax at a longer wavelength.
-
Amino Product: The interaction of the nitrogen lone pair with the π-system of the ring typically causes a hypsochromic shift (blue shift) to a shorter wavelength compared to the nitro compound.[3][4]
| Compound | Expected λmax (in Methanol) | Chromophoric Effect |
| [(2-Nitrophenyl)sulfonyl]acetonitrile (Precursor) | ~260-270 nm | Extended conjugation due to the nitro group. |
| [(2-Aminophenyl)sulfonyl]acetonitrile (Product) | ~240-250 nm & ~290-300 nm | The primary aniline chromophore exhibits two characteristic absorption bands.[4] |
Part 3: A Validated Analytical Workflow
For a researcher in a drug development setting, a structured, tiered approach ensures both efficiency and rigor. The following workflow moves from rapid, qualitative checks to definitive, quantitative analysis.
Caption: A logical workflow for reaction monitoring and product validation.
Conclusion
Distinguishing [(2-Aminophenyl)sulfonyl]acetonitrile from its nitro precursor is a straightforward process when a systematic, multi-technique approach is employed. The fundamental shift from an electron-withdrawing nitro group to an electron-donating amino group provides a wealth of analytical handles. A simple TLC analysis offers a rapid preliminary assessment of reaction completion, driven by the significant increase in polarity. For unequivocal structural proof, IR spectroscopy confirms the functional group transformation, while ¹H NMR spectroscopy provides the most detailed evidence, revealing characteristic shifts in the aromatic region and the appearance of the diagnostic -NH₂ proton signal. By combining these techniques as outlined in the proposed workflow, researchers can ensure the purity and structural integrity of their final product with the highest degree of confidence.
References
- Weiss, T., & Angerer, J. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry.
- Jones, J. H., Ritchie, C. D., & Heine, K. S., Jr. (n.d.). Gas Chromatography of Aromatic Amines and Nitro Compounds.
- (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
- Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds.
-
BYJU'S. (2019). Test for Amino Groups. [Link]
- (n.d.). Determination of Aromatic Nitro Compounds. Sciencemadness.org.
- (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- BenchChem. (2025).
- Patents, G. (n.d.). Method of 2-aminobenzonitrile synthesis.
- Patents, G. (n.d.). Process for producing(2-nitrophenyl)
-
PrepChem.com. (n.d.). Synthesis of 2-nitrophenylacetonitrile. [Link]
- (2025).
- (2023).
-
(2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Quora. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
